molecular formula C11H17N3O B13620649 1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine

1-(6-Methoxypyridin-2-yl)piperidin-4-ylamine

Cat. No.: B13620649
M. Wt: 207.27 g/mol
InChI Key: JXJWLMJMQMBXMI-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-2-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry. The presence of both pyridine and piperidine moieties in this compound makes it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine typically involves the coupling of a pyridine derivative with a piperidine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods: Industrial production of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyridin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in drug development and other applications .

Scientific Research Applications

1-(6-Methoxypyridin-2-yl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-(6-Methoxypyridin-2-yl)piperidin-4-amine is unique due to its dual pyridine and piperidine moieties, which provide a versatile scaffold for the development of drugs with multiple mechanisms of action. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(6-methoxypyridin-2-yl)piperidin-4-amine

InChI

InChI=1S/C11H17N3O/c1-15-11-4-2-3-10(13-11)14-7-5-9(12)6-8-14/h2-4,9H,5-8,12H2,1H3

InChI Key

JXJWLMJMQMBXMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCC(CC2)N

Origin of Product

United States

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